molecular formula C23H28FN3O3 B11190365 2-ethoxy-1-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one

2-ethoxy-1-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one

Cat. No.: B11190365
M. Wt: 413.5 g/mol
InChI Key: CZCOQPZCSKEQIZ-UHFFFAOYSA-N
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Description

2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[1,2-a]azepine core structure, which is fused with a piperazine ring and substituted with an ethoxy group and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE typically involves multiple steps, including the formation of the pyrido[1,2-a]azepine core, the introduction of the piperazine ring, and the subsequent functionalization with the ethoxy and fluorophenyl groups. Common synthetic routes include:

    Cyclization Reactions: The formation of the pyrido[1,2-a]azepine core can be achieved through cyclization reactions involving appropriate precursors.

    Nucleophilic Substitution:

    Functional Group Interconversion: The ethoxy and fluorophenyl groups are introduced through functional group interconversion reactions, such as etherification and halogenation.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Biological Research: It is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules, aiding in the development of new chemical entities.

    Industrial Applications: It may be utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, particularly the serotonin and dopamine pathways, which are implicated in mood regulation and cognitive function. It may also interact with various receptors and enzymes, influencing their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE include other pyrido[1,2-a]azepine derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications. Examples of similar compounds include:

    Pyrido[1,2-a]azepine Derivatives: Compounds with variations in the substituents on the pyrido[1,2-a]azepine core.

    Piperazine Derivatives: Compounds containing the piperazine ring with different functional groups attached.

The uniqueness of 2-ETHOXY-1-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPIN-4-ONE lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C23H28FN3O3

Molecular Weight

413.5 g/mol

IUPAC Name

2-ethoxy-1-[4-(4-fluorophenyl)piperazine-1-carbonyl]-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepin-4-one

InChI

InChI=1S/C23H28FN3O3/c1-2-30-20-16-21(28)27-11-5-3-4-6-19(27)22(20)23(29)26-14-12-25(13-15-26)18-9-7-17(24)8-10-18/h7-10,16H,2-6,11-15H2,1H3

InChI Key

CZCOQPZCSKEQIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N2CCCCCC2=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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